TPPU

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

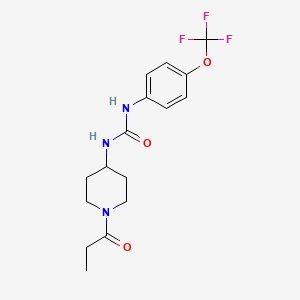

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、一般的にTPPUとして知られており、可溶性エポキシドヒドロラーゼの強力な阻害剤です。可溶性エポキシドヒドロラーゼは、エポキシエイコサトリエン酸をジヒドロキシエイコサトリエン酸に変換する酵素です。 This compoundは、特に炎症性疾患および神経変性疾患の治療において、さまざまな治療用途で大きな可能性を示しています .

準備方法

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の合成は、いくつかのステップを伴います。主要な合成経路には、1-(4-トリフルオロメトキシフェニル)-3-(1-プロピオニルピペリジン-4-イル)尿素と適切な試薬を制御された条件下で反応させることが含まれます。 反応は通常、ジメチルスルホキシドなどの溶媒と触媒を使用して、目的の生成物の形成を促進します .

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の工業生産方法は、実験室合成に似ていますが、商業的な需要を満たすためにスケールアップされています。 これらの方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、反応条件を最適化することがよくあります .

化学反応の分析

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、酸化、還元、および置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます .

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の酸化は、エポキシドの形成につながる可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究アプリケーション

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、幅広い科学研究用途があります。 化学では、さまざまな生化学経路における可溶性エポキシドヒドロラーゼの役割を研究するためのツールとして使用されます . 生物学では、血管新生と骨形成を結びつけることによって、骨の成長と再生を促進することが示されています .

医学では、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、アルツハイマー病や多発性硬化症などの神経炎症性疾患の治療に可能性を示しています . うつ病の動物モデルにおいて、抗うつ効果についても調査されています . 業界では、可溶性エポキシドヒドロラーゼを標的とした新しい治療薬の開発に使用されています .

科学的研究の応用

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of soluble epoxide hydrolase in various biochemical pathways . In biology, it has been shown to promote bone growth and regeneration by coupling angiogenesis and osteogenesis .

In medicine, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has demonstrated potential in treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis . It has also been investigated for its antidepressant effects in animal models of depression . In industry, it is used in the development of new therapeutic agents targeting soluble epoxide hydrolase .

作用機序

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の作用機序は、可溶性エポキシドヒドロラーゼの阻害を伴います。 この酵素を阻害することで、この化合物はエポキシエイコサトリエン酸がジヒドロキシエイコサトリエン酸に変換されるのを防ぎ、炎症を抑制し、抗炎症反応を促進します .

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素の分子標的は、可溶性エポキシドヒドロラーゼとp38キナーゼであり、どちらも炎症の調節において重要な役割を果たしています . この化合物がこれらの標的に与える影響は、神経炎症を軽減し、ニューロンを保護することにつながります .

類似の化合物との比較

1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、可溶性エポキシドヒドロラーゼとp38キナーゼの二重阻害のために、可溶性エポキシドヒドロラーゼ阻害剤の中でユニークです . この二重阻害は、可溶性エポキシドヒドロラーゼのみを標的とする他の阻害剤と比較して、治療の可能性を高めます。

類似の化合物には、トランス-4-[4-(3-トリフルオロメトキシフェニル-ウレイド)-シクロヘキシルオキシ]-安息香酸 (t-TUCB) および 1,3-ビス(4-メトキシベンジル)尿素 (MMU) があります . これらの化合物は、可溶性エポキシドヒドロラーゼも阻害しますが、p38キナーゼの同じ二重阻害を示さず、1-トリフルオロメトキシフェニル-3-(1-プロピオニルピペリジン-4-イル)尿素は、より汎用性の高い治療薬になります .

類似化合物との比較

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea is unique among soluble epoxide hydrolase inhibitors due to its dual inhibition of soluble epoxide hydrolase and p38 kinase . This dual inhibition enhances its therapeutic potential compared to other inhibitors that target only soluble epoxide hydrolase.

Similar compounds include trans-4-[4-(3-trifluoromethoxyphenyl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB) and 1,3-bis(4-methoxybenzyl) urea (MMU) . While these compounds also inhibit soluble epoxide hydrolase, they do not exhibit the same dual inhibition of p38 kinase, making 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea a more versatile therapeutic agent .

生物活性

TPPU (trans-4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation, cardiovascular health, and wound healing. This article explores the biological activity of this compound by examining its mechanisms of action, effects on various biological systems, and relevant case studies.

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound acts primarily by inhibiting sEH, an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms. By inhibiting sEH, this compound increases the levels of EETs, which possess anti-inflammatory properties. This mechanism is crucial in reducing inflammation in various pathological conditions.

Dual Inhibition of Kinases

In addition to its sEH inhibitory activity, this compound also selectively inhibits p38β and p38γ kinases. These kinases are involved in inflammatory signaling pathways. This compound has been shown to inhibit p38β with an IC50 value of 270 nM, indicating a high degree of selectivity compared to other kinases tested . This dual action enhances its potential as a therapeutic agent in diseases characterized by inflammation.

Neuroprotection in Alzheimer's Disease

This compound has demonstrated significant neuroprotective effects in models of Alzheimer's disease (AD). In vitro studies using SH-SY5Y human neuroblastoma cells revealed that this compound mitigates amyloid beta (Aβ) toxicity by reducing tau hyperphosphorylation and promoting neurite outgrowth. It also suppresses NF-κB activation, which is linked to inflammatory responses in neurons .

Table 1: Effects of this compound on Neuronal Cells

| Parameter | Control | This compound Treatment |

|---|---|---|

| Neuronal Death (%) | 80 | 20 |

| Tau Hyperphosphorylation (S396) | High | Low |

| NF-κB Activation | High | Low |

Anti-inflammatory Effects in Burn Injury

In a study involving burn injury models, this compound administration resulted in decreased serum levels of IL-6 and DHET, indicating reduced inflammatory responses. The treatment improved neutrophil function post-burn by preventing DHET-induced impairment .

Table 2: Inflammatory Markers Post-Burn Injury

| Time Post-Injury (Hours) | IL-6 Levels (pg/mL) | DHET Levels (nM) |

|---|---|---|

| 0 | 500 | 200 |

| 6 | 350 | 150 |

| 24 | 200 | 100 |

Wound Healing

Recent research indicates that this compound promotes healing in dental pulp stem cells by regulating inflammation-induced autophagy. It significantly inhibited the expression of inflammatory cytokines IL-1β, IL-6, and IL-8 induced by lipopolysaccharides (LPS) .

Table 3: Cytokine Expression in hDPSCs

| Time Post-LPS Treatment (Hours) | IL-1β Expression | IL-6 Expression | IL-8 Expression |

|---|---|---|---|

| 3 | High | High | High |

| 6 | Moderate | Moderate | Moderate |

| 12 | Low | Low | Low |

Case Studies

- Neuroinflammation in Alzheimer's Disease : In a controlled study using SH-SY5Y cells, this compound was shown to reduce Aβ-induced neurotoxicity significantly. The results indicated that this compound could serve as a potential therapeutic agent for AD due to its ability to modulate key signaling pathways involved in neuroinflammation .

- Burn Injury Model : A study conducted on mice with burn injuries demonstrated that this compound treatment led to a marked decrease in systemic IL-6 levels and improved neutrophil function. This suggests that this compound may have therapeutic implications for managing inflammation following traumatic injuries .

- Wound Healing : Research involving human dental pulp stem cells indicated that this compound effectively reduced inflammatory cytokine levels during LPS-induced inflammation, suggesting its potential role in enhancing tissue repair processes .

特性

IUPAC Name |

1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMQTLFRTZCJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].

A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.

A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].

A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.

A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].

A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].

A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].

A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.

A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。